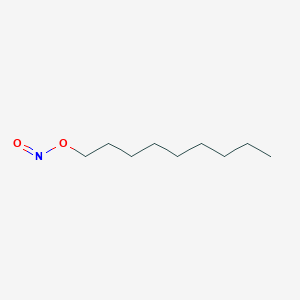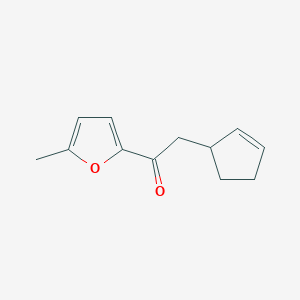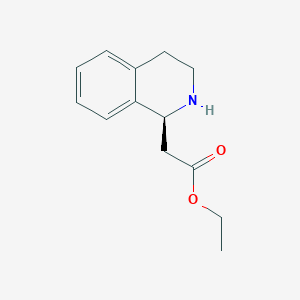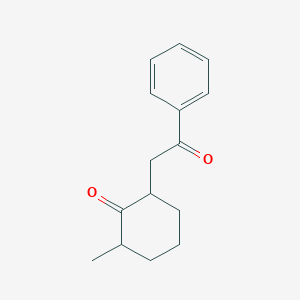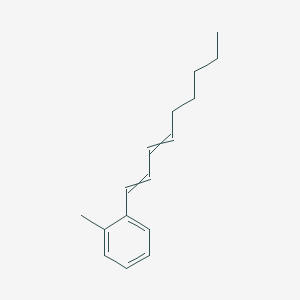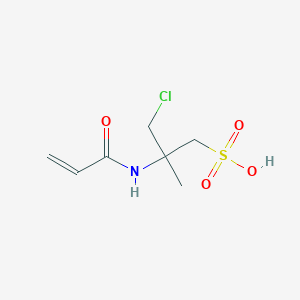![molecular formula C21H18N4O B12564360 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide CAS No. 185012-10-6](/img/structure/B12564360.png)
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a carbazole moiety, which is known for its biological and photophysical properties.
准备方法
The synthesis of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino benzamide. This involves treating 4-amino benzamide with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 9-ethyl-9H-carbazole to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding amines.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying azo dye chemistry.
Biology: The compound’s biological properties, such as antimicrobial and anticancer activities, are of interest in biomedical research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide involves its interaction with biological targets, such as enzymes and receptors. The azo group can undergo metabolic reduction to form aromatic amines, which can interact with cellular components and exert biological effects. The carbazole moiety may also contribute to the compound’s activity by interacting with specific molecular targets, such as DNA or proteins, leading to various biological outcomes.
相似化合物的比较
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide can be compared with other similar compounds, such as:
4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzoic acid: This compound has a carboxylic acid group instead of an amide group, which may affect its solubility and reactivity.
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound lacks the azo group and has an aldehyde group, leading to different chemical and biological properties.
N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: This compound features a benzimidazole and thiazole moiety, which may impart different biological activities compared to the carbazole-based compound.
The uniqueness of this compound lies in its specific structural features, such as the combination of the carbazole and azo moieties, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
185012-10-6 |
|---|---|
分子式 |
C21H18N4O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
4-[(9-ethylcarbazol-3-yl)diazenyl]benzamide |
InChI |
InChI=1S/C21H18N4O/c1-2-25-19-6-4-3-5-17(19)18-13-16(11-12-20(18)25)24-23-15-9-7-14(8-10-15)21(22)26/h3-13H,2H2,1H3,(H2,22,26) |
InChI 键 |
LNHPGAKJRIZLJY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


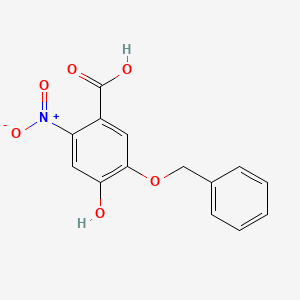
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine](/img/structure/B12564289.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
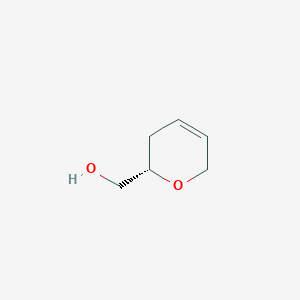
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
